

Application Note: FTIR Spectroscopy for Functional Group Analysis of Disperse Blue 35

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Compound of Interest

Compound Name: C.I. Disperse Blue 35

Cat. No.: B087788

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Disperse Blue 35 is an anthraquinone dye used extensively in the textile industry for coloring synthetic fibers.^[1] Its chemical structure, stability, and functional groups are critical determinants of its dyeing properties, fastness, and potential environmental and toxicological impact. The specific structure identified for **C.I. Disperse Blue 35** is 1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying the key functional groups within a molecule. By measuring the absorption of infrared radiation, an FTIR spectrum provides a unique molecular fingerprint, making it an invaluable tool for quality control, structural elucidation, and chemical characterization of dyes like Disperse Blue 35.^[2]

Principle of FTIR Spectroscopy

FTIR spectroscopy operates by passing infrared radiation through a sample. Molecules absorb radiation at specific frequencies corresponding to the vibrational energies of their chemical bonds. The resulting spectrum, a plot of infrared intensity versus wavenumber (cm^{-1}), reveals the presence of specific functional groups. This technique is particularly useful for identifying characteristic groups such as hydroxyl (-OH), amino (-NH), and carbonyl (C=O), all of which are present in Disperse Blue 35.

Experimental Protocols

Proper sample preparation is crucial for obtaining a high-quality FTIR spectrum.^[3] For a solid powder like Disperse Blue 35, two primary methods are recommended: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

Materials and Equipment

- Disperse Blue 35 sample (powder)
- Spectroscopic grade Potassium Bromide (KBr), dried
- Agate mortar and pestle
- Pellet press die kit
- Hydraulic press
- FTIR Spectrometer (e.g., equipped with a DTGS detector)
- ATR accessory with a diamond or zinc selenide crystal

Protocol 1: KBr Pellet Transmission Method

This traditional method involves dispersing the solid sample in a transparent matrix of KBr.^[4]

- **Sample Preparation:** Weigh approximately 1-2 mg of Disperse Blue 35 and 150-200 mg of dry, spectroscopic-grade KBr.^[5]
- **Grinding:** Add the KBr and the dye sample to an agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.^[6] This minimizes light scattering and produces a clear pellet.
- **Pellet Formation:** Transfer the powder into a pellet die. Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a thin, transparent, or translucent disc.^{[5][6]}
- **Analysis:** Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

- **Background Collection:** Collect a background spectrum using an empty sample holder or a pure KBr pellet.
- **Sample Spectrum Collection:** Acquire the FTIR spectrum of the Disperse Blue 35 pellet.

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid technique that requires minimal to no sample preparation.^{[7][8]}

- **Background Collection:** Ensure the ATR crystal is clean. Record a background spectrum with the clean, empty crystal.
- **Sample Application:** Place a small amount of the Disperse Blue 35 powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.^[9]
- **Pressure Application:** Use the built-in pressure clamp to apply firm and consistent pressure, ensuring intimate contact between the sample and the crystal.^[9]
- **Sample Spectrum Collection:** Acquire the FTIR spectrum.
- **Cleaning:** After analysis, retract the pressure clamp, remove the sample powder, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.

FTIR Spectrometer Parameters

- **Spectral Range:** 4000–400 cm^{-1}
- **Resolution:** 4 cm^{-1}
- **Number of Scans:** 32-64 scans (co-added to improve signal-to-noise ratio)
- **Mode:** Transmittance (for KBr) or Absorbance (for ATR)

Results and Data Interpretation

The FTIR spectrum of Disperse Blue 35 is expected to show several characteristic absorption bands corresponding to its functional groups. The chemical structure of 1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione contains hydroxyl (-OH), amino (-NH₂), quinone carbonyl (C=O), and aromatic (C=C) functionalities.

Expected FTIR Absorption Bands

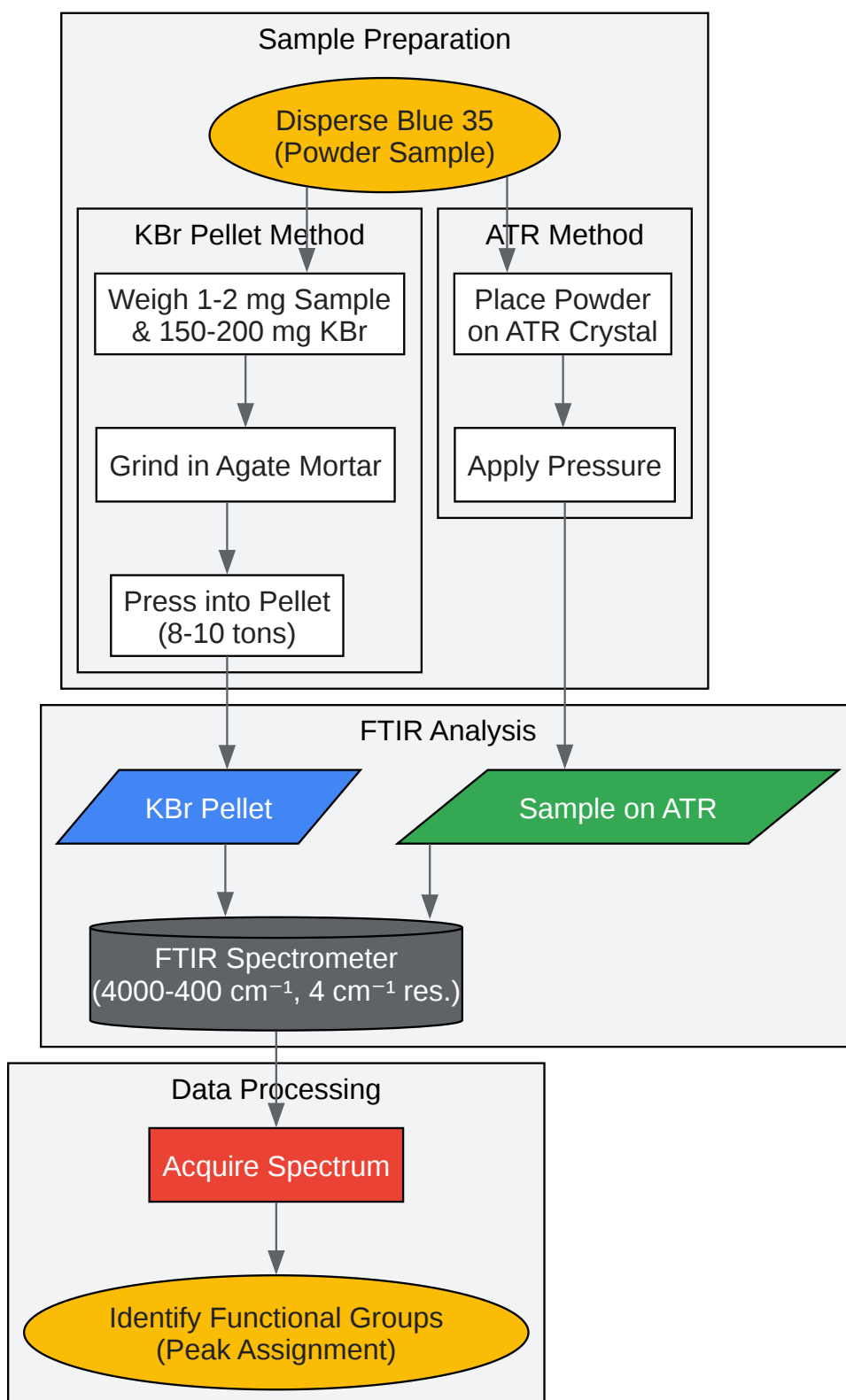
The quantitative data for the expected vibrational frequencies are summarized in the table below.

Wavenumber Range (cm ⁻¹)	Functional Group	Vibrational Mode	Expected Appearance
3500–3200	-OH (Phenolic) & -NH (Amino)	O-H & N-H Stretching	Broad and strong band due to hydrogen bonding. Primary amines may show two distinct peaks.
3100–3000	Aromatic C-H	C-H Stretching	Weak to medium sharp peaks.
1670–1630	C=O (Quinone)	C=O Stretching	Strong, sharp peak. Frequency is lowered by conjugation and intramolecular hydrogen bonding. [10]
1620–1570	C=C (Aromatic)	C=C Ring Stretching	Medium to strong, often multiple sharp peaks. [10] [11]
1650–1550	N-H (Amino)	N-H Bending (Scissoring)	Medium intensity peak, may overlap with C=C bands.
1400–1200	C-O (Phenolic)	C-O Stretching	Strong intensity peak.
1350–1250	C-N (Aromatic Amine)	C-N Stretching	Medium to strong intensity peak.
Below 900	Aromatic C-H	C-H Out-of-Plane Bending	Medium to strong peaks, indicative of substitution patterns.

Visualization of Workflows and Relationships

Experimental Workflow

The following diagram illustrates the experimental workflow for the FTIR analysis of Disperse Blue 35 using both the KBr pellet and ATR methods.

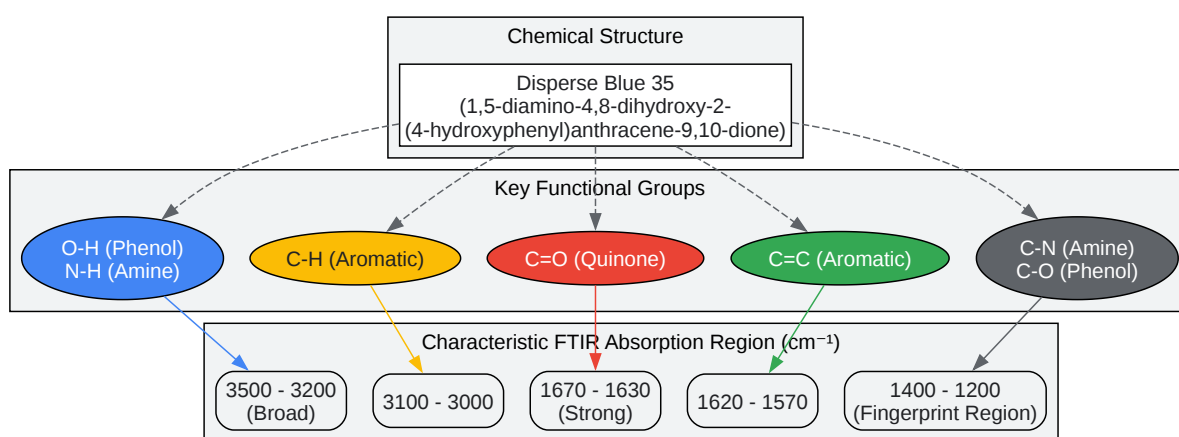


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Caption: Experimental workflow for FTIR analysis of Disperse Blue 35.

Structure-Spectrum Correlation

This diagram shows the logical relationship between the chemical structure of Disperse Blue 35, its constituent functional groups, and their corresponding characteristic regions in the FTIR spectrum.



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References

- 1. C.I. Disperse Blue 35 | 12222-78-5 | Benchchem [benchchem.com]
- 2. wwjmrd.com [wwjmrd.com]

- 3. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]
- 4. shimadzu.com [shimadzu.com]
- 5. scienceijsar.com [scienceijsar.com]
- 6. youtube.com [youtube.com]
- 7. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 8. mt.com [mt.com]
- 9. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
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